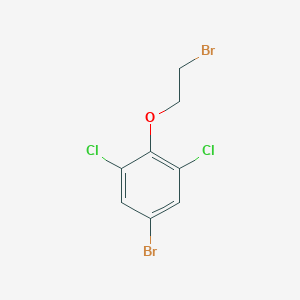
5-Bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene is an organic compound with the molecular formula C8H6Br2Cl2O. This compound is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene typically involves the bromination of 2-(2-bromoethoxy)-1,3-dichlorobenzene. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out at a controlled temperature to ensure the selective bromination of the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with fewer halogen atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or other nucleophiles can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced compounds.
Scientific Research Applications
5-Bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions involving halogenated aromatic compounds.
Medicine: It may serve as a precursor in the development of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene involves its interaction with molecular targets through its halogen and ethoxy groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The molecular pathways involved may include electrophilic aromatic substitution, nucleophilic substitution, and other organic reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(2-bromoethoxy)-1,3-difluorobenzene
- 2-Bromo-5-(2-bromoethoxy)pyridine
- 5-Bromo-2-(2-bromoethoxy)aniline
Uniqueness
5-Bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to similar compounds. The combination of these halogens with the ethoxy group allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C8H6Br2Cl2O |
|---|---|
Molecular Weight |
348.84 g/mol |
IUPAC Name |
5-bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene |
InChI |
InChI=1S/C8H6Br2Cl2O/c9-1-2-13-8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H2 |
InChI Key |
ZHLXADXMOCISPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCBr)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


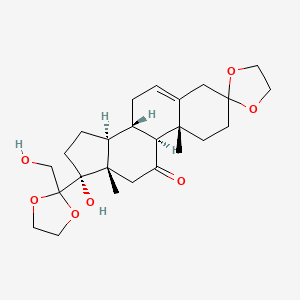
![2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724049.png)
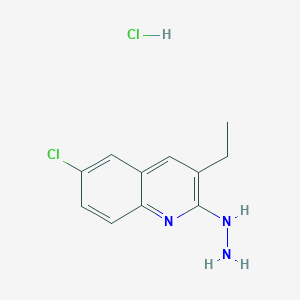
![1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13724056.png)
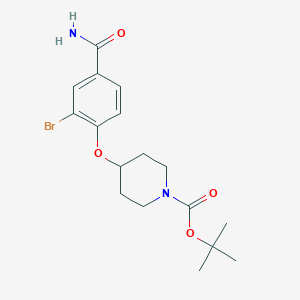
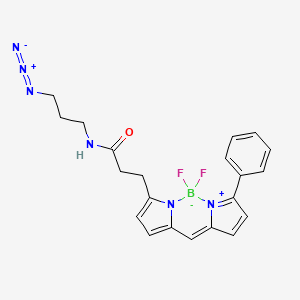
![tert-Butyl ((4'-ethynyl-[1,1'-biphenyl]-4-yl)methyl)carbamate](/img/structure/B13724067.png)
![[2-(2-Bromo-5-chloro-phenyl)-ethyl]-cyclopropyl-amine](/img/structure/B13724068.png)
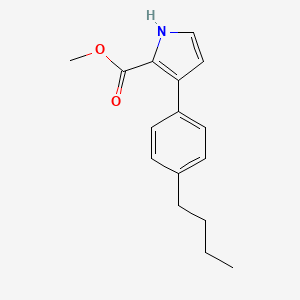
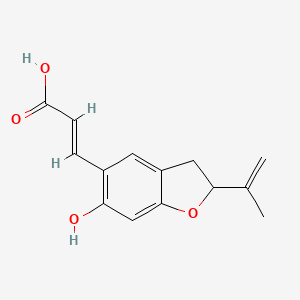
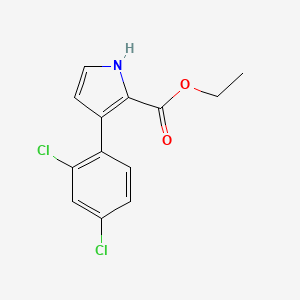
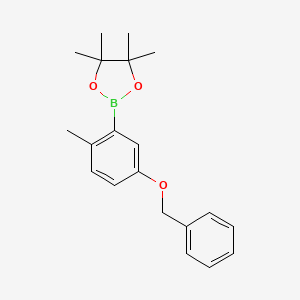
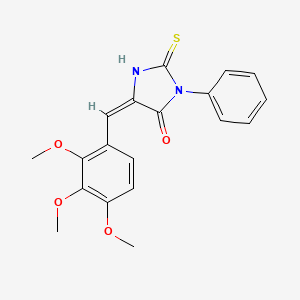
![3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid](/img/structure/B13724126.png)
